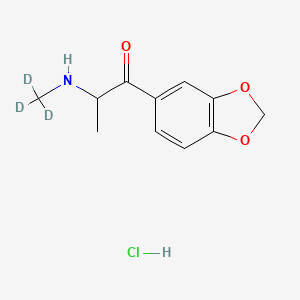

1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride

Beschreibung

Relationship to 1,3-Benzodioxole Derivatives

The structural foundation of this compound lies in its 1,3-benzodioxole core, which represents a significant structural motif in medicinal chemistry and synthetic drug development. The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, consists of a benzene ring fused with a dioxole ring through a methylene bridge connecting the 3 and 4 positions of the benzene ring. This structural arrangement creates a unique electronic environment that significantly influences the compound's chemical reactivity, stability, and biological properties.

The relationship between this deuterated cathinone and other 1,3-benzodioxole derivatives extends beyond simple structural similarity to encompass shared synthetic pathways and analytical behaviors. Compounds containing the 1,3-benzodioxole moiety are known to exhibit characteristic fragmentation patterns in mass spectrometric analysis, including the formation of methylenedioxybenzyl cations and related tropylium ions. These fragmentation pathways have been extensively studied and provide important diagnostic information for the identification and quantification of 1,3-benzodioxole-containing compounds in complex analytical matrices.

The 1,3-benzodioxole structural motif has historical significance in the development of psychoactive compounds, with early examples including safrole and its derivatives that were used as precursors for the synthesis of 3,4-methylenedioxymethamphetamine and related compounds. The incorporation of this structural element into synthetic cathinones represents an evolution of this synthetic strategy, combining the electronic effects of the methylenedioxy bridge with the stimulant properties of the cathinone backbone. This structural combination has proven particularly successful in creating compounds with enhanced central nervous system activity and altered metabolic profiles.

The electronic properties of the 1,3-benzodioxole ring system contribute significantly to the overall chemical behavior of the deuterated cathinone derivative. The methylenedioxy bridge creates an electron-donating effect that activates the aromatic ring toward electrophilic substitution while simultaneously constraining the conformation of the substituents. This electronic activation influences the compound's reactivity in synthetic transformations and affects its stability under various analytical conditions. The constrained conformation imposed by the methylenedioxy bridge also contributes to the compound's distinctive spectroscopic properties, including characteristic nuclear magnetic resonance signals and infrared absorption bands that facilitate structural confirmation and purity assessment.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASYWEXOTOXXLK-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344822 | |

| Record name | Methylone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-21-2 | |

| Record name | Methylone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Design and Optimization

The preparation of Methylone-D3 hydrochloride begins with the construction of the 1,3-benzodioxol-5-yl propanone backbone. A Friedel-Crafts acylation reaction is employed, where isobutyl benzene undergoes acylation with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . This step yields the intermediate ketone, which is subsequently brominated at the α-position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation conditions . The resulting α-bromo ketone serves as the precursor for nucleophilic substitution.

Deuterium Incorporation Strategies

The synthesis’s pivotal challenge lies in achieving high isotopic purity (>98% deuterium enrichment) at the methylamino group. Commercially available trideuteriomethylamine hydrochloride (CD₃NH₂·HCl) is preferred over in situ deuteration methods to avoid side reactions . Key parameters influencing isotopic fidelity include:

-

Solvent selection : Anhydrous conditions are mandatory to prevent hydrolysis of the deuterated amine.

-

Reaction temperature : Maintaining temperatures below 80°C reduces deuteration loss through back-exchange .

-

Stoichiometry : A 1.2–1.5 molar excess of CD₃NH₂ ensures complete substitution of the α-bromo ketone .

Isotopic purity is verified via mass spectrometry, with the molecular ion peak ([M+H]⁺) expected at m/z 247.15 for the deuterated compound compared to 244.12 for the non-deuterated analog .

Purification and Isolation Techniques

Post-synthesis purification involves a two-step process:

-

Liquid-liquid extraction : The crude product is washed with sodium bicarbonate (NaHCO₃) to remove unreacted amine, followed by brine to eliminate residual acids .

-

Recrystallization : The hydrochloride salt is recrystallized from a hot ethanol/ethyl acetate mixture (3:1 v/v), yielding white crystalline solids with >99% chemical purity .

For large-scale production, column chromatography on silica gel (ethyl acetate:hexane = 1:2) may be employed, though this increases deuterium loss risks due to prolonged solvent exposure .

Analytical Characterization

Rigorous quality control employs complementary techniques:

Scalability and Industrial Considerations

Industrial production faces two primary challenges:

-

Cost of deuterated reagents : CD₃NH₂·HCl costs approximately $5,000/g, constituting 85% of total synthesis expenses .

-

Regulatory compliance : The compound’s structural similarity to Schedule I substances (e.g., methylone) necessitates DEA licensing for large-scale synthesis in the United States .

Process intensification strategies include:

| Condition | Free Base Decomposition | Hydrochloride Salt Decomposition |

|---|---|---|

| 25°C, 75% RH | 15% in 30 days | <2% in 180 days |

| Aqueous solution (pH 7.4) | t₁/₂ = 3.2 hours | t₁/₂ = 48 hours |

Long-term storage recommendations include desiccated containers at -20°C under argon atmosphere .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylon-d3 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von N-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Methylon-d3 (Hydrochlorid) entfaltet seine Wirkungen, indem es auf die monoaminergen Systeme einwirkt, ähnlich wie Methylon. Es zielt hauptsächlich auf die Serotonin-, Dopamin- und Noradrenalintransporter ab, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Dies führt zu stimulierenden und empathogenen Wirkungen.

Wirkmechanismus

Methylone-d3 (hydrochloride) exerts its effects by acting on the monoaminergic systems, similar to methylone. It primarily targets the serotonin, dopamine, and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant and empathogenic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Structural Variations

The primary differences among synthetic cathinones lie in:

- Amine substituents : Methyl (CH₃), ethyl (C₂H₅), propyl (C₃H₇), or deuterated methyl (CD₃).

- Carbon chain length: Propanone (C3), butanone (C4), pentanone (C5).

Table 1: Structural Comparison of Key Compounds

| Compound Name | Molecular Formula | Amine Substituent | Carbon Chain | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (Deuterated) | C₁₁H₁₂D₃ClNO₃ | CD₃ | Propanone | ~264.7* |

| Methylone (bk-MDMA) | C₁₁H₁₃NO₃·HCl | CH₃ | Propanone | 243.7 (free base) |

| Ethylone | C₁₂H₁₅NO₃·HCl | C₂H₅ | Propanone | 271.7 |

| Butylone | C₁₂H₁₅NO₃·HCl | CH₃ | Butanone | 271.7 |

| Pentylone | C₁₃H₁₇NO₃·HCl | CH₃ | Pentanone | 285.8 |

| Tertylone (MDPT) | C₁₅H₂₁NO₃·HCl | C(CH₃)₃ | Propanone | 299.8 |

| Propylbutylone (bk-PBDB) | C₁₄H₁₉NO₃·HCl | C₃H₇ | Butanone | 285.8 |

*Calculated based on isotopic substitution (D ≈ 2 g/mol per atom). Data from .

Pharmacological Activity

- Methylone: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with stimulant and entactogen effects .

- Butylone and Pentylone : Exhibit dopamine transporter (DAT) blockade but act as serotonin transporter (SERT) substrates, reducing serotonin uptake efficiency .

- Deuterated Analog : The CD₃ group may slow metabolism by cytochrome P450 enzymes, prolonging half-life. This is analogous to deuterated pharmaceuticals like deutetrabenazine .

Legal and Regulatory Status

Analytical Characterization

- UV/Vis Spectra: Methylone derivatives typically show λmax at 234–280 nm (). Deuterated variants may exhibit minor shifts due to isotopic effects.

- Mass Spectrometry : The deuterated compound will display a molecular ion 3 Da higher than methylone (e.g., m/z 264 vs. 261 for [M+H]+) .

- NMR : CD₃ substitution eliminates proton signals at ~2.5 ppm (CH₃), replaced by a singlet for deuterium (undetectable in ¹H NMR) .

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride, commonly referred to as Butylone-d3 (hydrochloride), is a deuterated analog of butylone, a synthetic cathinone. This compound has garnered interest due to its psychoactive properties and potential applications in forensic and toxicological research. Understanding its biological activity is crucial for evaluating its safety and efficacy.

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 260.73 g/mol

- CAS Number : 1231710-63-6

Butylone-d3 primarily functions as a stimulant and entactogen. Its mechanism of action involves the modulation of monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. The compound increases extracellular levels of these neurotransmitters by inhibiting their reuptake through monoamine transporters.

Target Interaction

- Monoamine Transporters : Butylone-d3 interacts with the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to increased concentrations of neurotransmitters in the synaptic cleft.

Pharmacokinetics

The pharmacokinetic profile of Butylone-d3 indicates that it is metabolized in the liver and excreted via the kidneys. The presence of deuterium allows for precise quantification in biological samples, which is beneficial for toxicological studies.

Biological Activity

The biological activity of Butylone-d3 can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Increases alertness, energy, and sociability. |

| Entactogenic Effects | Enhances emotional connection and empathy among users. |

| Psychoactive Effects | Alters mood and perception; potential for abuse similar to other cathinones. |

Case Studies and Research Findings

Several studies have explored the effects and implications of Butylone-d3:

- Toxicological Analysis : A study highlighted the utility of Butylone-d3 as an analytical reference standard in forensic toxicology. It demonstrated how deuterated compounds can aid in distinguishing between different analogs in biological matrices .

- Comparative Studies : Research comparing Butylone-d3 with non-deuterated analogs showed that deuteration does not significantly alter the stimulant properties but provides enhanced detection capabilities in urine samples .

- Pharmacological Studies : Investigations into the pharmacodynamics revealed that Butylone-d3 exhibits similar binding affinities to SERT and DAT as its non-deuterated counterpart, suggesting comparable psychoactive effects .

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

To confirm purity and structural identity, employ a combination of:

- High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds, as validated for structurally related cathinones .

- Nuclear Magnetic Resonance (NMR) spectroscopy , focusing on deuterium-specific signals (e.g., H NMR) to verify trideuteriomethylamino incorporation .

- Mass Spectrometry (MS) to detect isotopic patterns and molecular ion peaks (e.g., expected m/z shifts due to deuterium substitution) .

- UV/Vis Spectroscopy for λmax verification (e.g., 230–320 nm ranges observed in analogous methylenedioxy-substituted compounds) .

Q. What protocols ensure compound stability during storage and experimental use?

- Storage : Maintain as a solid or methanolic solution at -20°C to prevent degradation, consistent with stability data for similar hydrochlorides (≥3 years under controlled conditions) .

- Handling : Avoid repeated freeze-thaw cycles; use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation .

Q. How is the deuterated methylamino group synthesized, and what reagents are critical?

- Deuterated Reagents : Use trideuteriomethylamine (CD3NH2) or deuteration agents like NaBD4 in reductive amination steps .

- Reaction Monitoring : Track deuterium incorporation via isotopic mass shifts in MS or H NMR .

Advanced Research Questions

Q. What methodological strategies address isotopic effects (e.g., kinetic isotope effects, KIE) in metabolic or pharmacokinetic studies?

- Metabolic Profiling : Use LC-MS/MS to compare metabolite formation rates between deuterated and non-deuterated analogs, isolating deuterium-specific pathways .

- KIE Quantification : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) under pseudo-first-order conditions to measure rate differences .

Q. How can conflicting receptor-binding affinity data caused by deuteration be resolved?

- Controlled Binding Assays : Perform competitive displacement studies (e.g., radioligand binding) under standardized buffer conditions (pH 7.4, 37°C) .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to assess steric/electronic impacts of deuterium on ligand-receptor interactions .

Q. What crystallographic methods elucidate the compound’s solid-state configuration?

- Single-Crystal X-ray Diffraction : Resolve stereochemistry using crystals grown via slow evaporation (e.g., methanol/water mixtures), referencing similar benzodioxol-propanone structures .

- Powder XRD : Compare experimental patterns with simulated data from related hydrochlorides to detect polymorphism .

Q. How do deuterated analogs impact in vitro-to-in vivo extrapolation (IVIVE) in toxicological studies?

- Isotope Tracing : Use accelerator mass spectrometry (AMS) to quantify deuterated compound distribution in tissues .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate deuterium-specific parameters (e.g., altered clearance rates) into simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability studies (e.g., decomposition under varying pH)?

Q. What methods validate isotopic purity when trace protiated contaminants are detected?

- Isotope Ratio Mass Spectrometry (IRMS) : Quantify D/H ratios with precision ≤0.1‰ .

- Selective Recrystallization : Use deuterated solvents (e.g., D2O) to remove protiated impurities during purification .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.